molecular formula C16H13ClFNS2 B2938313 7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-75-9

7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2938313
CAS RN: 303987-75-9
M. Wt: 337.86
InChI Key: GHMSYVUFVTUQJX-UHFFFAOYSA-N
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Description

7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound with the linear formula C21H17Cl2FN4O2S . It has a molecular weight of 479.364 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological and Synthetic Profile

1,5-Benzothiazepines, including derivatives similar to the compound , have been extensively studied for their diverse bioactivities. These compounds have shown potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. Their significant role in drug research is attributed to their activity against different families of targets, which makes 1,5-benzothiazepines valuable in the discovery of new therapeutic agents (Dighe et al., 2015).

Synthetic Applications and Chemical Transformations

The compound and its derivatives are pivotal in synthetic chemistry, serving as intermediates for the development of diverse heterocyclic compounds. For example, studies have demonstrated their utility in synthesizing novel heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These scaffolds are crucial in drug discovery, highlighting the compound's versatility as a building block for various heterocyclic structures (Křupková et al., 2013).

Biological Activity and Drug Discovery

Research has also focused on the biological activities of benzothiazepine derivatives. They have been investigated for their antimicrobial, antifungal, anticonvulsant, and anticancer properties. Some studies have synthesized new derivatives to explore their potential as cardiovascular agents, demonstrating the compound's utility in developing drugs with specific biological activities (Pant et al., 1997).

Enzymatic and Receptor Targeting

Furthermore, benzothiazepine derivatives have been studied for their ability to inhibit specific isoenzymes, such as carbonic anhydrase I and II, which are relevant for conditions like glaucoma, epilepsy, and altitude sickness. This highlights the compound's significance in targeting and inhibiting specific enzymes or receptors for therapeutic purposes (Ceylan et al., 2017).

properties

IUPAC Name

7-chloro-4-[(4-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNS2/c17-12-3-6-15-14(9-12)19-16(7-8-20-15)21-10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMSYVUFVTUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

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